N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide is a complex organic compound that features a quinoline moiety and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide typically involves the reaction of 2,3-dimethylaniline with 2-methoxyacetyl chloride to form an intermediate, which is then reacted with 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially affecting gene expression and protein synthesis. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-methoxyacetamide: Lacks the quinoline moiety, resulting in different biological activity.
N-(2,3-dimethylphenyl)-2-methoxy-N-(quinolin-3-yl)methylacetamide: Similar structure but without the 7-methyl group, which can affect its binding affinity and specificity.
Uniqueness
N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide is unique due to the presence of both the dimethylphenyl and quinoline moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-8-9-17-11-18(22(26)23-19(17)10-14)12-24(21(25)13-27-4)20-7-5-6-15(2)16(20)3/h5-11H,12-13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBDDEGMWWBRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC(=C3C)C)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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